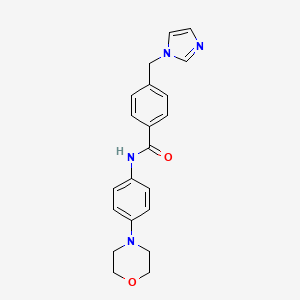
4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide, also known as MIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. MIB is a small molecule inhibitor that targets the protein MDM2, which is known to play a crucial role in the regulation of the tumor suppressor protein p53.
Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications involves the use of benzimidazole derivatives, including structures similar to the query compound, as corrosion inhibitors for various metals in acidic environments. These compounds have shown significant efficiency in protecting metals like steel by forming a protective layer that reduces the rate of corrosion in hydrochloric acid solutions. The effectiveness of these inhibitors is often evaluated using techniques like potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and surface analysis methods such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Yadav et al., 2016).
Pharmaceutical Research
In the pharmaceutical domain, benzimidazole derivatives have been studied for their potential as glucosidase inhibitors, which can have applications in treating diabetes by controlling blood sugar levels. These compounds have also been evaluated for their antioxidant activities, showing promise due to their high scavenging activity which could be beneficial in managing oxidative stress-related diseases (Özil et al., 2018).
Material Science
Benzimidazole derivatives based on 8-hydroxyquinoline have been explored for their anticorrosive activity on mild steel in HCl solution. The incorporation of heterocyclic compounds like imidazole into corrosion inhibitors has shown high effectiveness, with some derivatives reaching up to 97.7% efficiency in preventing steel corrosion. The mode of action is often investigated through a combination of experimental techniques and theoretical assessments, including quantum mechanical investigations and density functional theory (DFT) calculations (Rbaa et al., 2020).
Organic Synthesis
The compound and its relatives are utilized in organic synthesis, including the creation of polycyclic imidazolidinones via amine redox-annulation. This method involves catalytic amounts of benzoic acid and provides a pathway to synthesize complex organic structures, demonstrating the versatility of imidazole-based compounds in facilitating novel synthetic routes (Zhu et al., 2017).
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(18-3-1-17(2-4-18)15-24-10-9-22-16-24)23-19-5-7-20(8-6-19)25-11-13-27-14-12-25/h1-10,16H,11-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHUFCAKDXDRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)
![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)
![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)